5-Nitro-1H-pyrrole-2-carbonitrile chemical structure and properties
5-Nitro-1H-pyrrole-2-carbonitrile chemical structure and properties
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the chemical structure, properties, and synthesis of 5-Nitro-1H-pyrrole-2-carbonitrile. Due to the limited availability of public data, this document focuses on compiling the existing information and highlighting areas where further experimental validation is required.
Chemical Structure and Properties
5-Nitro-1H-pyrrole-2-carbonitrile is a five-membered heterocyclic compound featuring a pyrrole ring substituted with a nitro group at the 5-position and a nitrile group at the 2-position. The presence of these two electron-withdrawing groups significantly influences the electronic properties and reactivity of the pyrrole ring.
Chemical Structure:
General Properties:
Basic information about 5-Nitro-1H-pyrrole-2-carbonitrile has been compiled from various chemical suppliers and databases.
| Property | Value | Reference |
| Molecular Formula | C₅H₃N₃O₂ | [1][2] |
| Molecular Weight | 137.1 g/mol | [1][2] |
| Appearance | Yellow Solid | [1][2] |
| CAS Number | 67903-53-1 | [1] |
| Purity | ≥ 95% (HPLC) | [1][2] |
| Storage Conditions | Store at 0-8°C, sealed and dry | [1][2] |
Quantitative Physicochemical Properties:
A thorough search of publicly available scientific literature and chemical databases did not yield specific experimental data for the melting point, boiling point, and solubility of 5-Nitro-1H-pyrrole-2-carbonitrile. The data often found is for the parent compound, pyrrole-2-carbonitrile (CAS 4513-94-4), and should not be used for the nitrated derivative.
Spectral Data:
Synthesis
The synthesis of 5-Nitro-1H-pyrrole-2-carbonitrile involves the nitration of 1H-pyrrole-2-carbonitrile. A key historical reference for this reaction is the work of H. J. Anderson in the Canadian Journal of Chemistry. While the full experimental details are not available in recent public searches, the publication indicates that the nitration of 2-pyrrolecarbonitrile yields a mixture of the 4-nitro and 5-nitro isomers.[1] The 2-cyano group is described as being less "meta-directing" (towards the 4-position) in the pyrrole ring compared to its effect in a benzene ring, suggesting that the 5-nitro isomer is a significant product.[1]
Logical Workflow for Synthesis and Isolation:
The synthesis would logically follow the nitration of a starting pyrrole derivative, followed by separation of the isomers.
Caption: A logical workflow for the synthesis of 5-Nitro-1H-pyrrole-2-carbonitrile.
Experimental Protocol:
A detailed, validated experimental protocol for the synthesis of 5-Nitro-1H-pyrrole-2-carbonitrile is not available in the recent publicly accessible literature. The original work by H. J. Anderson would be the primary source for such a protocol. General nitration procedures for pyrroles often involve the use of nitric acid in acetic anhydride.[2]
Biological Activity and Signaling Pathways
The biological activity of 5-Nitro-1H-pyrrole-2-carbonitrile has not been specifically detailed in the available literature. However, the broader class of pyrrole derivatives is known to exhibit a wide range of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[2][4] This compound serves as a key intermediate in the synthesis of various pharmaceuticals, particularly in the development of anti-inflammatory and anti-cancer agents.[2][4]
Given the lack of specific studies on this molecule, no signaling pathways involving 5-Nitro-1H-pyrrole-2-carbonitrile can be definitively described or visualized. Research in this area would be necessary to elucidate its mechanism of action and potential therapeutic targets.
Applications
5-Nitro-1H-pyrrole-2-carbonitrile is a versatile building block in organic synthesis. Its functional groups offer multiple reaction sites for creating more complex molecules. Its primary applications are in:
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Pharmaceutical Development: As an intermediate for the synthesis of novel drug candidates, particularly targeting inflammatory diseases and cancer.[2][4]
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Agrochemicals: Used in the development of new pesticides and herbicides.[2][4]
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Materials Science: The electronic properties imparted by the nitro and cyano groups make it a candidate for use in the creation of advanced materials, such as polymers and coatings.[4]
Conclusion
5-Nitro-1H-pyrrole-2-carbonitrile is a chemical compound with significant potential as an intermediate in various fields, most notably in drug discovery and materials science. However, there is a significant gap in the publicly available, detailed experimental data for its physicochemical properties, spectral characterization, and specific biological activity. The synthesis, as described in older literature, involves the nitration of 1H-pyrrole-2-carbonitrile. For researchers and drug development professionals, further experimental work to fully characterize this molecule and explore its biological functions is warranted.
